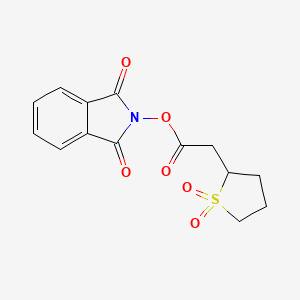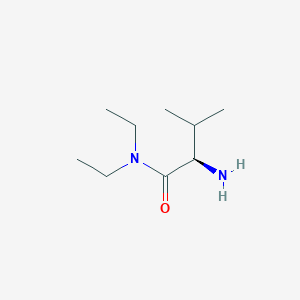![molecular formula C12H7Cl2N3 B12967561 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a dichlorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dichlorobenzaldehyde with 2-aminopyrazine under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the target compound . Another approach includes the use of iodine-catalyzed one-pot three-component condensations involving an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimizations for industrial production would focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar pharmacological activities.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and material science.
Pyrrolopyrazine: Exhibits diverse biological activities and is used in drug development.
Uniqueness
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine stands out due to its specific dichlorophenyl substituent, which can enhance its biological activity and selectivity compared to other similar compounds. This unique structural feature contributes to its potential as a lead compound in drug discovery and development .
Properties
Molecular Formula |
C12H7Cl2N3 |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-2-1-3-9(14)12(8)10-6-15-7-11-16-4-5-17(10)11/h1-7H |
InChI Key |
UHMAFKKGJIFCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CN=CC3=NC=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
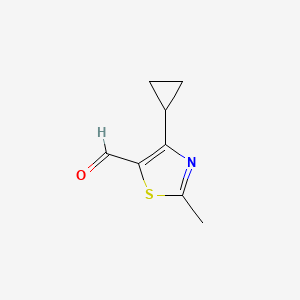

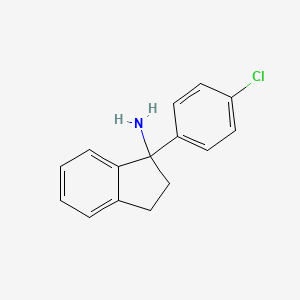

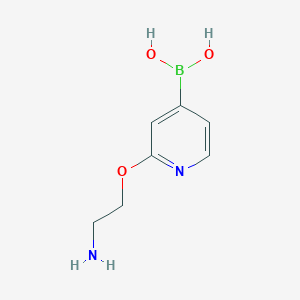
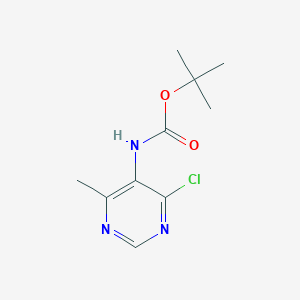

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)

